Cas no 83485-32-9 (1-methoxy-4-methyl-2-methylsulfanylbenzene)

1-Methoxy-4-methyl-2-methylsulfanylbenzene is a substituted benzene derivative featuring methoxy, methyl, and methylsulfanyl functional groups at the 1, 4, and 2 positions, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-rich aromatic system, which can serve as a versatile intermediate for further functionalization. The presence of both electron-donating and sulfur-containing groups enhances its reactivity in electrophilic substitution and cross-coupling reactions. Its well-defined structure and stability make it suitable for applications in material science and agrochemical development. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
1-methoxy-4-methyl-2-methylsulfanylbenzene structure
83485-32-9 structure
商品名:1-methoxy-4-methyl-2-methylsulfanylbenzene
CAS番号:83485-32-9
MF:C9H12OS
メガワット:168.255981445313
MDL:MFCD11617766
CID:5226293
PubChem ID:12772780

1-methoxy-4-methyl-2-methylsulfanylbenzene 化学的及び物理的性質

名前と識別子

    • 1-methoxy-4-methyl-2-methylsulfanylbenzene
    • MDL: MFCD11617766
    • インチ: 1S/C9H12OS/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3
    • InChIKey: GIFLAHDWCWHLJM-UHFFFAOYSA-N
    • ほほえんだ: C1(OC)=CC=C(C)C=C1SC

計算された属性

  • せいみつぶんしりょう: 168.06088618g/mol
  • どういたいしつりょう: 168.06088618g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 34.5Ų

1-methoxy-4-methyl-2-methylsulfanylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB435363-1g
2-Methoxy-5-methylphenyl methyl sulfide; .
83485-32-9
1g
€961.70 2025-02-19
abcr
AB435363-5g
2-Methoxy-5-methylphenyl methyl sulfide
83485-32-9
5g
€1373.40 2023-09-04
abcr
AB435363-500mg
2-Methoxy-5-methylphenyl methyl sulfide; .
83485-32-9
500mg
€701.20 2025-02-19
abcr
AB435363-5 g
2-Methoxy-5-methylphenyl methyl sulfide
83485-32-9
5g
€1,373.40 2023-07-18
abcr
AB435363-1 g
2-Methoxy-5-methylphenyl methyl sulfide
83485-32-9
1g
€594.40 2023-07-18
abcr
AB435363-250mg
2-Methoxy-5-methylphenyl methyl sulfide; .
83485-32-9
250mg
€507.00 2025-02-19

1-methoxy-4-methyl-2-methylsulfanylbenzene 関連文献

1-methoxy-4-methyl-2-methylsulfanylbenzeneに関する追加情報

Professional Introduction to Compound with CAS No. 83485-32-9 and Product Name: 1-methoxy-4-methyl-2-methylsulfanylbenzene

The compound with the CAS number 83485-32-9 is a specialized organic molecule belonging to the class of aromatic sulfides. Its systematic name, 1-methoxy-4-methyl-2-methylsulfanylbenzene, provides a detailed description of its structural features, which include methoxy, methyl, and methylsulfanyl substituents attached to a benzene ring. This unique arrangement of functional groups makes it a compound of significant interest in the field of organic chemistry and pharmaceutical research.

Structurally, 1-methoxy-4-methyl-2-methylsulfanylbenzene can be viewed as a derivative of benzene where three distinct substituents are strategically positioned. The methoxy group (–OCH₃) at the 1-position introduces a polar character, enhancing solubility in polar solvents and potentially influencing interactions with biological targets. The methyl group (–CH₃) at the 4-position contributes to steric hindrance and can affect the compound's reactivity and binding affinity. The methylsulfanyl group (–SCH₃) at the 2-position adds a sulfur atom, which is known for its ability to form hydrogen bonds and participate in metal coordination, making it a valuable moiety in drug design.

In recent years, there has been growing interest in aromatic sulfides due to their diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of sulfur in 1-methoxy-4-methyl-2-methylsulfanylbenzene not only enhances its chemical versatility but also opens up possibilities for its use as an intermediate in synthesizing more complex molecules. For instance, sulfur-containing compounds have been widely explored for their potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

One of the most compelling aspects of 1-methoxy-4-methyl-2-methylsulfanylbenzene is its potential as a building block in medicinal chemistry. Researchers have leveraged similar scaffolds to develop novel therapeutic agents with improved pharmacokinetic properties. The combination of electronic and steric effects from the substituents can fine-tune the compound's interaction with biological targets, leading to enhanced efficacy and reduced side effects. For example, derivatives of this compound have shown promise in preclinical studies as modulators of enzyme activity and signal transduction pathways.

The synthesis of 1-methoxy-4-methyl-2-methylsulfanylbenzene involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts alkylation followed by sulfonylation or thioethylation to introduce the methylsulfanyl group. The methoxy group is typically introduced via nucleophilic aromatic substitution or direct methylation. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to achieve higher yields and selectivity in the synthesis process.

From a computational chemistry perspective, 1-methoxy-4-methyl-2-methylsulfanylbenzene has been studied to understand its electronic structure and reactivity. Density Functional Theory (DFT) calculations have provided insights into the optimized geometry and energy states of the molecule. These studies help in predicting its behavior in various chemical environments and guide experimental design. Additionally, molecular dynamics simulations have been used to explore its interactions with biological macromolecules, aiding in the rational design of drug candidates.

The pharmaceutical industry has shown particular interest in compounds like 1-methoxy-4-methyl-2-methylsulfanylbenzene due to their potential therapeutic applications. Researchers are exploring its derivatives as candidates for treating neurological disorders, cancer, and infectious diseases. The ability of sulfur-containing compounds to cross the blood-brain barrier and interact with central nervous system receptors makes them attractive for neuropharmacological applications. Furthermore, their stability under various physiological conditions enhances their suitability for drug development.

In conclusion, 1-methoxy-4-methyl-2-methylsulfanylbenzene (CAS No. 83485-32-9) represents a fascinating compound with a rich structural framework and diverse potential applications. Its unique combination of functional groups positions it as a valuable intermediate in synthetic chemistry and a promising candidate for drug discovery. As research continues to uncover new methodologies for modifying and utilizing such molecules, their role in advancing pharmaceutical science is likely to expand significantly.

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Amadis Chemical Company Limited
(CAS:83485-32-9)1-methoxy-4-methyl-2-methylsulfanylbenzene
A1180518
清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):312.0/433.0/593.0